Computed Physicochemical Property Comparison
Differences in the calculated lipophilicity and hydrogen‑bond capacity between the 6‑methoxy‑3‑nitro isomer and the 5‑nitro isomer illustrate that altering the nitro‑group position quantitatively modifies molecular properties relevant to solubility, permeability, and peak shape in reversed‑phase chromatography. The target compound displays an XLogP3‑AA value 0.5 units higher than the 5‑nitro isomer, along with one additional hydrogen‑bond donor [1].
| Evidence Dimension | Computed XLogP3‑AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.9 |
| Comparator Or Baseline | N‑(5‑Nitro‑2‑pyridyl)ethylenediamine (CAS 29602‑39‑9): XLogP3‑AA = 0.4 |
| Quantified Difference | Δ = +0.5 logP units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
A 0.5 logP unit shift can significantly impact partitioning in biphasic reaction systems or retention time in reversed‑phase HPLC, directly affecting the isolation and purification workflow that a procurement scientist depends on.
- [1] PubChem. XLogP3‑AA values for CID 3023916 (target: 0.9) and CID 53972437 (5‑nitro isomer: 0.4). Computed by XLogP3 3.0, PubChem 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑05‑06). View Source
